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Compound of Interest
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Compound Name: _
dione

cat. No.: B1590212

Introduction

Roxadustat (FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-
PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease
(CKD)[1][2]. By inhibiting HIF-PH enzymes, Roxadustat stabilizes HIF-a, a transcription factor
that upregulates the expression of genes involved in erythropoiesis, including erythropoietin
(EPO)[1][3]- This mechanism mimics the body's natural response to high altitude, leading to
increased red blood cell production and improved iron metabolism[1][3].

The synthesis of Roxadustat involves the construction of a core isoquinoline scaffold. A critical
step in many reported synthetic routes is the preparation of the key intermediate, methyl 4-
hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. This guide provides a detailed, field-
proven experimental procedure for the synthesis of this intermediate, drawing from established
patent literature to offer a practical and scalable protocol for research and development
professionals. The presented methodology is designed to be straightforward, environmentally
conscious by avoiding certain hazardous reagents, and suitable for laboratory-scale
production[4][5].

Synthetic Pathway Overview

The synthesis of the target intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-
carboxylate, is achieved through a multi-step sequence starting from readily available 4-
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phenoxyphenol. The overall workflow involves the formation of a key precursor which then
undergoes cyclization to form the desired isoquinoline ring system.

Step 1: Acetylation

‘e (Step 5: Imine Formation & Cyclization

)

Glycine methyl ester

Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of the Roxadustat intermediate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the key
Roxadustat intermediate, methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.

Materials and Reagents
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Reagent/Material Grade Supplier

4-Phenoxyphenol >98% Commercially Available
Acetic anhydride Reagent Grade Commercially Available
Triethylamine >99% Commercially Available
Dichloromethane (DCM) Anhydrous Commercially Available
Aluminum trichloride Anhydrous Commercially Available
Chlorobenzene Anhydrous Commercially Available
Methyl carbazate >98% Commercially Available
Acetonitrile Anhydrous Commercially Available
Lead tetraacetate >95% Commercially Available

Glycine methyl ester

hydrochloride >99% Commercially Available
Toluene Anhydrous Commercially Available
Boron trifluoride etherate Reagent Grade Commercially Available
Sodium methoxide 95% Commercially Available
Hydrochloric acid (HCI) 2N solution Commercially Available
Sodium sulfate Anhydrous Commercially Available
Ethyl acetate Reagent Grade Commercially Available
Silica gel 60 A, 230-400 mesh Commercially Available

Step-by-Step Procedure

Step 1: Synthesis of 4-Phenoxyphenyl acetate (Compound I)

o To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-
phenoxyphenol (25 g, 0.134 mol) and 150 mL of dichloromethane (DCM).

« Stir the mixture until the solid dissolves completely.
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e Cool the flask to 0 °C in an ice bath.
e Add triethylamine (27.12 g, 0.268 mol) to the solution.

o Slowly add acetic anhydride (27.36 g, 0.268 mol) dropwise, maintaining the temperature
below 10 °C[4].

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature overnight.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Upon completion, wash the organic phase successively with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain Compound | as a pale yellow liquid[4].

Step 2: Synthesis of 2-Hydroxy-5-phenoxyacetophenone (Compound II)
 In areaction flask, combine Compound I (6.4 g, 28.3 mmol) and 8 mL of chlorobenzene.
e Stir the mixture and add aluminum trichloride (7.55 g, 56.6 mmol) portion-wise.

o Heat the mixture to reflux and maintain until the starting material is consumed (monitor by
TLC).

e Cool the reaction to room temperature and quench by the slow addition of 2N hydrochloric
acid[4][5].

o Extract the product with ethyl acetate.
e Wash the organic layer sequentially with 2N HCI, water, and brine.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the residue by column chromatography on silica gel to afford Compound 11[4][5].
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Step 3: Synthesis of the Hydrazone Intermediate (Compound IlI)

To a reaction flask, add Compound Il (4.5 g, 19.72 mmol) and 30 mL of acetonitrile.

Add methyl carbazate (1.78 g, 19.72 mmol) and stir the mixture at room temperature.

Monitor the condensation reaction by TLC.

Upon completion, the product, Compound Ill, can be isolated by removing the solvent under
reduced pressure or used directly in the next step[4].

Step 4: Synthesis of the Oxidized Intermediate (Compound V)
¢ Dissolve Compound Il in a suitable solvent such as DCM.

e Add an oxidizing agent like lead tetraacetate or diacetoxyiodobenzene portion-wise at room
temperature[4].

« Stir the reaction until the starting material is fully consumed (monitor by TLC).
o Upon completion, filter the reaction mixture to remove any insoluble by-products.

e Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield
Compound IV[4].

Step 5: Synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
(Intermediate A)

« In areaction flask, suspend glycine methyl ester hydrochloride (1.5 g, 12.0 mmol) in 30 mL
of toluene.

e Add triethylamine (4 mL) and stir the mixture at room temperature overnight to generate the
free base of glycine methyl ester.
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« Filter the mixture to remove triethylamine hydrochloride, and transfer the filtrate containing
glycine methyl ester to another reaction flask.

e Add Compound IV (1.6 g, 6.0 mmol) to the filtrate.

e Cool the reaction mixture to 0 °C and add a tetrahydrofuran solution of boron trifluoride (0.5
mL) dropwise[4][5].

 Allow the reaction to warm to room temperature and stir overnight.
e Quench the reaction by adding water.

o Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution,
water, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can then be treated with a strong base like sodium methoxide to ensure
complete cyclization and formation of the final intermediate A[4].

 Purify the final product by column chromatography or recrystallization to obtain methyl 4-
hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.

Data and Characterization

The structure and purity of the synthesized intermediates and the final product should be
confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography
(HPLC).

Expected *H NMR Data for Key Intermediates (as reported in patent literature):
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Chemical Shifts (6, ppm)

Compound Solvent .
and Multiplicity

7.37 (2H, m), 7.07 (7H, m),

Compound | CDCls
2.33 (3H, s)[4]

11.98 (1H, s), 7.34 (1H, d),
7.25 (2H, m), 7.15 (1H, dd),
7.01 (1H, m), 6.91 (1H, d),
6.87 (2H, m), 2.50 (3H, s)[4]

Compound Il CDCls

7.89 (1H, d), 7.41 (2H, m),
7.26 (1H, s), 7.07 (2H, m), 6.99
(1H, dd), 6.86 (1H, d), 3.88
(3H, s), 2.51 (3H, s)[4]

Intermediate A CDClIs

Discussion and Mechanistic Insights

The synthetic route detailed above offers a reliable method for the preparation of a key
Roxadustat intermediate. The initial acetylation of 4-phenoxyphenol protects the hydroxyl group
and sets the stage for the subsequent Fries rearrangement. The use of aluminum trichloride in
the second step facilitates the migration of the acetyl group to the ortho position of the phenolic
hydroxyl group, a classic example of this name reaction[4][5].

The condensation with methyl carbazate followed by oxidation provides a reactive precursor for
the final cyclization step. The final step, involving the reaction with glycine methyl ester and
subsequent cyclization, is a critical transformation that constructs the desired isoquinoline core.
The use of boron trifluoride etherate acts as a Lewis acid to promote the reaction[4][5]. The
choice of reagents and reaction conditions has been optimized in the source literature to favor
high yields and minimize side products. This route avoids the use of high-pressure
hydrogenation and environmentally hazardous reagents like thionyl chloride, which are
mentioned as drawbacks in other synthetic approaches[4][5].

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of methyl
4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, a crucial intermediate in the
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production of Roxadustat. By consolidating and clarifying information from the patent literature,
this protocol offers researchers and drug development professionals a robust and scalable
method for obtaining this key building block. Adherence to the detailed steps and analytical
verification will ensure the successful synthesis and purity of the target compound, facilitating
further research and development in the field of HIF-PH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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